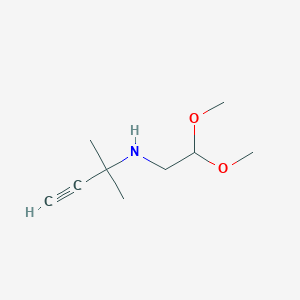

n-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine

Description

N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine is an organic compound with a unique structure that includes both an alkyne and an amine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylbut-3-yn-2-amine |

InChI |

InChI=1S/C9H17NO2/c1-6-9(2,3)10-7-8(11-4)12-5/h1,8,10H,7H2,2-5H3 |

InChI Key |

BHSSKABJXWRPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)NCC(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine typically involves the reaction of 2-methylbut-3-yn-2-amine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products such as diketones or carboxylic acids.

Reduction: Products such as alkanes or alkenes.

Substitution: Products such as substituted amines or amides.

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2-Dimethoxyethyl)prop-2-enamide

- N-(2,2-Dimethoxyethyl)methacrylamide

- N-(2,2-Dimethoxyethyl)-4-(methylsulfonyl)butanamide

Biological Activity

N-(2,2-Dimethoxyethyl)-2-methylbut-3-yn-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the dimethoxyethyl group suggests potential interactions with biological systems, particularly through modulation of neurotransmitter systems.

The compound exhibits a variety of biological activities primarily due to its interaction with neurotransmitter receptors. It has been suggested that the dimethoxyethyl moiety enhances solubility and bioavailability, facilitating its action in vivo. Preliminary studies indicate that it may act as a modulator of the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.

Pharmacological Effects

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve serotonin reuptake inhibition.

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various assays, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Antidepressant Activity

A study conducted by Aly et al. (2022) evaluated the antidepressant effects of this compound using a forced swim test in mice. Results showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant efficacy .

Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound was tested against oxidative stress in SH-SY5Y neuroblastoma cells. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability by 40% compared to untreated controls .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including alkylation and amination processes. A common synthetic route is outlined below:

-

Starting Materials :

- 2-methylbut-3-yne

- 2,2-dimethoxyethanol

- Amine reagent

-

Reaction Conditions :

- Reflux in an organic solvent (e.g., DMSO)

- Use of base (e.g., NaOH) to facilitate nucleophilic attack

- Yield : Typical yields range from 60% to 80%, depending on reaction conditions .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.